molecular formula C22H26ClF2NO5 B1192097 4-Hydroxy nebivolol hydrochloride

4-Hydroxy nebivolol hydrochloride

Cat. No.: B1192097
M. Wt: 457.9 g/mol
InChI Key: ZZKGIERYWWBAGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy Nebivolol (hydrochloride) involves the hydroxylation of Nebivolol. This process is typically catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods

Industrial production of Nebivolol hydrochloride involves a one-pot synthesis from an epoxy monomer, which proceeds stereospecifically in high yield . This method does not require the isolation or purification of intermediate compounds, making it efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy Nebivolol (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dihydroxylated products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of 4-hydroxy Nebivolol (hydrochloride).

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-1 adrenergic receptor antagonist used for hypertension.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

    Metoprolol: A selective beta-1 blocker similar to Nebivolol but with different pharmacokinetic properties.

Uniqueness

4-hydroxy Nebivolol (hydrochloride) is unique due to its high selectivity for beta-1 adrenergic receptors and its ability to release nitric oxide, which provides additional vasodilatory effects . This dual mechanism of action distinguishes it from other beta-blockers, making it particularly effective in the treatment of hypertension and heart failure .

Properties

Molecular Formula

C22H26ClF2NO5

Molecular Weight

457.9 g/mol

IUPAC Name

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride

InChI

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H

InChI Key

ZZKGIERYWWBAGK-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl

Appearance

Solid powder

Purity

>98% (mixture of diastereomers)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-hydroxy Nebivolol HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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